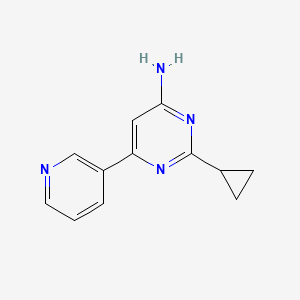

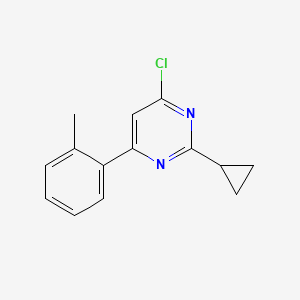

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine

Overview

Description

Scientific Research Applications

Chemical Synthesis and Reactions

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine and its derivatives have been the focus of various chemical synthesis and reaction studies. Research has explored the synthesis of pyrimidine derivatives using different catalysts and conditions to achieve high yields and specificity. For instance, the intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl-tethered pyrimidines have been investigated, showing the influence of solvents on reaction yields and confirming the importance of steric effects in cycloaddition precursors (Donnard et al., 2017). Additionally, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has been studied for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Catalytic Applications

The use of palladium catalysts in the synthesis of new N-arylpyrimidin-2-amine derivatives from corresponding amines under optimized conditions highlights the role of catalysis in heterocyclic compound synthesis. This approach has proven effective for preparing a wide range of heterocyclic compounds, demonstrating moderate to good yields (El-Deeb, Ryu, & Lee, 2008).

Biological Activity

Research into the biological activities of pyrimidine derivatives includes evaluating their cytotoxicity against various cancer cell lines. For example, novel pyrazolyl aminopyrimidine derivatives have been designed and synthesized, showing significant cytotoxicity against a panel of human cancer cell lines, underscoring the potential of these compounds as anticancer agents (Alam et al., 2018). Additionally, the crystal structure of cyprodinil, a fungicide that includes the this compound skeleton, has been determined, providing insight into the structural basis of its activity (Jeon et al., 2015).

Novel Syntheses and Derivatives

The development of novel pyrimidine derivatives through innovative synthetic routes has been a key area of research. This includes the synthesis of novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues, showcasing the versatility of pyrimidine chemistry in producing compounds with varied functional groups for potential applications in drug development and material science (Shankar et al., 2021).

Future Directions

Given the promising biological activity of pyrimidinamine derivatives, they are considered potential candidates for the development of new agrochemicals . Furthermore, some pyrimidinamine derivatives have shown better anti-fibrotic activities than certain commercial drugs , suggesting potential applications in medical therapy.

Mechanism of Action

Target of Action

The primary target of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .

Mode of Action

this compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this kinase, it prevents the phosphorylation of downstream targets, thereby disrupting the normal function of the ATR pathway .

Biochemical Pathways

The ATR pathway is a key player in the DNA damage response. When DNA damage occurs, ATR is activated and initiates a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis . By inhibiting ATR, this compound can disrupt these processes and potentially lead to cell death .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability and efficacy .

Result of Action

The inhibition of ATR by this compound can lead to a variety of cellular effects. These may include cell cycle arrest, impaired DNA repair, and induction of apoptosis . The exact effects can depend on the specific cellular context and the extent of ATR inhibition .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cells, this compound induces cell cycle arrest and apoptosis in a concentration-dependent manner . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on CDK2 and other targets, leading to sustained cell cycle arrest and apoptosis in vitro .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound may affect metabolic flux and metabolite levels in cells, further influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its targets . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and activity, directing it to specific compartments or organelles .

Properties

IUPAC Name |

2-cyclopropyl-6-pyridin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFBDOUCVGFUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)

![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)

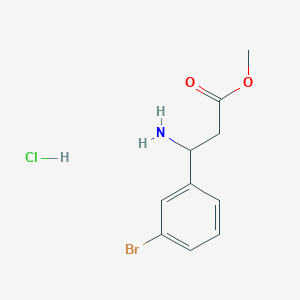

![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)